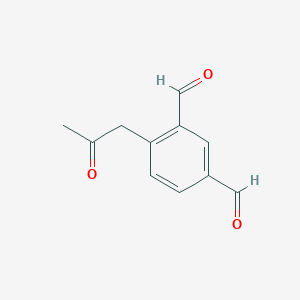

1-(2,4-Diformylphenyl)propan-2-one

Description

Contextualization of Multifunctionalized Aromatic Scaffolds in Modern Organic Chemistry

Multifunctionalized aromatic scaffolds are core structures in a vast array of synthetic applications. openaccessjournals.com Their rigid frameworks and the diverse reactivity of their appended functional groups make them invaluable building blocks for complex molecular architectures. Aromatic compounds, in general, are fundamental to many areas of chemical science, including the synthesis of polymers, dyes, and pharmaceuticals. openaccessjournals.com The introduction of multiple functional groups onto a single aromatic ring creates a platform for intricate and sequential chemical transformations, allowing for the efficient construction of highly complex target molecules.

Overview of Diformyl and Ketone Moieties as Reactive Centers in Complex Organic Synthesis

The diformyl and ketone moieties are powerful reactive centers in organic synthesis. Aldehydes and ketones both contain the carbonyl group, which is highly polarized and thus susceptible to nucleophilic attack. The two formyl (aldehyde) groups on the aromatic ring of 1-(2,4-Diformylphenyl)propan-2-one, along with the ketone group in the propan-2-one substituent, provide three distinct sites for chemical reactions.

Aldehydes are generally more reactive than ketones towards nucleophiles. pku.edu.cn This difference in reactivity can be exploited to achieve selective transformations. The presence of both aldehydes and a ketone on the same molecule, as in the case of 1-(2,4-Diformylphenyl)propan-2-one, offers the potential for chemo-selective reactions, where a reagent is chosen to react preferentially with one type of carbonyl group over the other.

The aromatic aldehydes can participate in a wide range of reactions, including:

Wittig reaction: to form alkenes.

Grignard reaction: to form secondary alcohols.

Reductive amination: to form amines.

Aldol (B89426) condensation: to form α,β-unsaturated aldehydes.

The ketone group can also undergo these reactions, but often under different reaction conditions. This differential reactivity is a key feature that makes polycarbonyl compounds such-valuable synthetic intermediates.

Identification of Knowledge Gaps and Future Research Directions for Polycarbonyl Aromatic Compounds

While the chemistry of simple aromatic aldehydes and ketones is well-established, the behavior of polycarbonyl aromatic compounds like 1-(2,4-Diformylphenyl)propan-2-one is less explored. A significant knowledge gap exists in understanding the interplay of multiple carbonyl groups on a single aromatic ring and how this influences their individual reactivity.

Future research in this area should focus on:

Selective Functionalization: Developing new methods to selectively modify one carbonyl group in the presence of others. This would enable the synthesis of a wide range of complex molecules from a single starting material.

Intramolecular Reactions: Investigating the potential for intramolecular reactions between the different carbonyl groups and other parts of the molecule. This could lead to the discovery of novel cyclization reactions and the synthesis of new heterocyclic systems.

Coordination Chemistry: Exploring the use of these compounds as ligands for metal complexes. The multiple carbonyl groups could act as coordination sites, leading to the formation of novel catalysts and materials.

Synthesis of Novel Polymers: Utilizing the multiple reactive sites to create highly cross-linked and functionalized polymers with unique properties.

Detailed Research Findings on 1-(2,4-Diformylphenyl)propan-2-one

As of this writing, specific experimental data for 1-(2,4-Diformylphenyl)propan-2-one is not available in the public domain literature. The following sections are therefore based on the predicted properties and reactivity of this molecule, derived from the known chemistry of its constituent functional groups.

Predicted Physicochemical Properties

The predicted physicochemical properties of 1-(2,4-Diformylphenyl)propan-2-one are summarized in the table below. These values are estimated based on computational models and comparison with similar known compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., acetone, dichloromethane, THF); sparingly soluble in water. |

Predicted Spectroscopic Data

The following table outlines the predicted key signals in the spectroscopic analyses of 1-(2,4-Diformylphenyl)propan-2-one.

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - Aldehydic protons (~9.8-10.2 ppm, two singlets)- Aromatic protons (~7.5-8.5 ppm, multiplet)- Methylene (B1212753) protons of propanone chain (~3.8 ppm, singlet)- Methyl protons of propanone chain (~2.2 ppm, singlet) |

| ¹³C NMR | - Aldehydic carbons (~190-195 ppm)- Ketonic carbon (~205 ppm)- Aromatic carbons (~125-140 ppm)- Methylene carbon (~45 ppm)- Methyl carbon (~30 ppm) |

| IR Spectroscopy | - C=O stretching (aldehyde) (~1700 cm⁻¹)- C=O stretching (ketone) (~1715 cm⁻¹)- Aromatic C=C stretching (~1600, 1450 cm⁻¹)- C-H stretching (aromatic) (~3000-3100 cm⁻¹)- C-H stretching (aliphatic) (~2850-2950 cm⁻¹) |

Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

4-(2-oxopropyl)benzene-1,3-dicarbaldehyde |

InChI |

InChI=1S/C11H10O3/c1-8(14)4-10-3-2-9(6-12)5-11(10)7-13/h2-3,5-7H,4H2,1H3 |

InChI Key |

CGLTXFFZEDSCQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)C=O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,4 Diformylphenyl Propan 2 One

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.org For 1-(2,4-diformylphenyl)propan-2-one, the primary goal is to simplify the complex structure by identifying key bond disconnections that correspond to reliable forward-direction reactions. ias.ac.in

The most logical disconnections involve the carbon-carbon bonds linking the substituents to the aromatic ring. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the propanone side chain. This simplifies the target to a 1,3,5-trisubstituted benzene (B151609) derivative. The key disconnection is the C-C bond between the phenyl ring and the propanone's methylene (B1212753) group. This suggests a forward synthesis involving the alkylation of a diformylbenzene precursor with a suitable propanone equivalent.

Pathway B: Disconnection of the formyl groups. This approach involves disconnecting the C-C bonds of the two aldehyde groups. This points towards a forward synthesis that utilizes formylation reactions on a (phenyl)propan-2-one precursor.

A third, less direct approach could involve the interconversion of functional groups (FGI). For example, one could envision the propanone side chain being derived from the oxidation of a corresponding secondary alcohol, which in turn could be formed through a Grignard reaction. youtube.com Similarly, the formyl groups could be generated from the oxidation of methyl or hydroxymethyl groups on the ring.

Each of these pathways presents distinct challenges regarding regioselectivity—ensuring the substituents are introduced at the correct positions (1, 2, and 4) on the aromatic ring.

De Novo Synthesis Approaches

De novo synthesis refers to the construction of a complex molecule from simpler starting materials. illinois.educhemrxiv.org For 1-(2,4-diformylphenyl)propan-2-one, this involves building the final structure by systematically adding the required functional groups to a basic aromatic core.

Sequential Functionalization of Substituted Aromatic Precursors

This strategy involves a stepwise introduction of the formyl and propanone groups onto a simple benzene derivative. The order of these steps is critical to ensure correct regiochemical outcomes, as existing substituents on the ring will direct the position of subsequent additions.

For instance, one could start with a precursor like 4-methylacetophenone. The synthesis might proceed as follows:

First Formylation: Introduction of the first formyl group. The acetyl group is a meta-director, which would place the incoming formyl group at the 3-position relative to it.

Second Formylation/Oxidation: This step is more complex. Directing a second formyl group to the desired position would be challenging. An alternative is to start with a precursor that already has groups that can be converted to aldehydes, such as starting with a dimethyl-substituted phenylpropanone and then oxidizing the methyl groups.

The success of this sequential approach hinges on the directing effects of the substituents and the ability to control the reaction at each stage to prevent side reactions or incorrect isomer formation.

Strategic Introduction of Carbonyl Functionalities (Formylation and Acylation)

The introduction of carbonyl groups onto an aromatic ring is a fundamental transformation in organic synthesis.

Formylation Reactions: Several methods exist for introducing aldehyde (formyl) groups onto an aromatic ring:

Vilsmeier-Haack Reaction: This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to formylate activated aromatic rings.

Gattermann-Koch Reaction: This method uses carbon monoxide and hydrochloric acid under pressure with a catalyst to formylate benzene and its derivatives.

Duff Reaction: This involves the formylation of phenols using hexamethylenetetramine.

Acylation Reactions (Friedel-Crafts Acylation): The propanone side chain can be introduced via a Friedel-Crafts acylation or a related alkylation. openstax.orglibretexts.org In a Friedel-Crafts acylation, an acyl chloride (like propanoyl chloride) or anhydride (B1165640) reacts with the aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orgkhanacademy.org This introduces a ketone functionality. A key advantage of acylation over alkylation is that the product is a deactivated ketone, which prevents further reactions on the same ring. openstax.orglibretexts.org

A plausible route to 1-(2,4-diformylphenyl)propan-2-one could involve the Friedel-Crafts acylation of isophthalaldehyde (B49619) (1,3-diformylbenzene). The two existing aldehyde groups are strongly deactivating and meta-directing. This would direct the incoming acyl group to the 5-position, which is not the desired isomer. Therefore, a more successful strategy would require installing the propanone chain before one or both formyl groups.

| Reaction Type | Common Reagents | Key Features |

| Friedel-Crafts Acylation | Acyl Halide (RCOCl), Lewis Acid (e.g., AlCl₃) | Forms a C-C bond, introduces a ketone. No carbocation rearrangement. Deactivates the ring to prevent poly-acylation. openstax.org |

| Vilsmeier-Haack | POCl₃, DMF | Formylates electron-rich aromatic rings. |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Formylates simple aromatic hydrocarbons. |

Chemo-, Regio-, and Stereoselective Synthetic Routes to the Compound

Achieving the desired substitution pattern for 1-(2,4-diformylphenyl)propan-2-one requires high levels of control over the reaction's selectivity.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In this molecule, all three carbonyl groups (two aldehydes, one ketone) could potentially react. For example, during a reduction step, a reagent must be chosen that can selectively reduce the aldehydes without touching the ketone, or vice versa.

Regioselectivity: This is arguably the most significant challenge. The synthesis must control the placement of the three substituents at the 1, 2, and 4 positions. This is typically managed by choosing a starting material with appropriate directing groups and carefully selecting the reaction sequence. For example, starting with a para-substituted precursor could help establish the 1,4-relationship, followed by the introduction of the substituent at the 2-position. mdpi.com

Stereoselectivity: The target molecule, 1-(2,4-diformylphenyl)propan-2-one, is achiral. However, if any of the synthetic steps involve creating a chiral center that is later removed, diastereoselectivity could become a factor. For related chiral compounds, stereoselective methods would be crucial. nih.gov

Developing a successful route requires a deep understanding of how different reagents and reaction conditions influence these selective outcomes. researchgate.netresearchgate.net

Green Chemistry Approaches in the Synthesis of Related Polycarbonyl Compounds

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org These principles are highly relevant to the synthesis of polycarbonyl compounds, which often relies on traditional methods with significant environmental drawbacks.

Key green chemistry strategies applicable to this area include:

Use of Catalysis: Replacing stoichiometric reagents (like AlCl₃ in Friedel-Crafts reactions) with catalytic alternatives can dramatically reduce waste. mdpi.com Research is ongoing into solid acid catalysts that can be easily recovered and reused.

Safer Solvents and Conditions: Many classic organic reactions use volatile and toxic solvents. Green approaches favor the use of safer alternatives like water, supercritical CO₂, or ionic liquids. patsnap.com In some cases, solvent-free reactions, such as those conducted by grinding reagents together (mechanochemistry), can be employed. royalsocietypublishing.orgmdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. royalsocietypublishing.org Reactions like catalytic oxidations using molecular oxygen as the oxidant are highly atom-economical compared to those using heavy metal oxidants. patsnap.com

Renewable Feedstocks: A long-term goal of green chemistry is to use renewable resources, such as biomass, instead of petrochemicals. patsnap.com For aromatic compounds, this could involve deriving starting materials from lignin (B12514952) or other plant-based sources.

| Green Chemistry Principle | Application in Polycarbonyl Synthesis | Example |

| Catalysis | Replacing stoichiometric Lewis acids in acylation/formylation. | Use of recyclable solid acid catalysts instead of AlCl₃. mdpi.com |

| Safer Solvents | Avoiding chlorinated solvents (e.g., CH₂Cl₂, CHCl₃). | Performing reactions in water, ionic liquids, or under solvent-free conditions. patsnap.com |

| Atom Economy | Using efficient oxidants for forming carbonyl groups. | Catalytic oxidation of alcohols or methyl groups using O₂ or H₂O₂. patsnap.com |

| Renewable Feedstocks | Sourcing aromatic precursors from non-fossil fuel materials. | Deriving phenolic compounds from lignin for further functionalization. patsnap.com |

By integrating these principles, the synthesis of complex molecules like 1-(2,4-diformylphenyl)propan-2-one and related polycarbonyl compounds can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Studies of 1 2,4 Diformylphenyl Propan 2 One

Reactivity of Aldehyde Functionalities

The two formyl groups attached to the aromatic ring are expected to be the most reactive sites in the molecule for nucleophilic attack. Aldehydes are generally more electrophilic and less sterically hindered than ketones, allowing for selective reactions under controlled conditions.

Nucleophilic Addition Reactions with Diverse Reagents

The carbonyl carbons of the formyl groups are susceptible to attack by a wide array of nucleophiles. This typically involves a two-step process: nucleophilic attack on the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.com

Key nucleophilic addition reactions include:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that can add alkyl or aryl groups to the aldehyde carbonyls. masterorganicchemistry.comyoutube.com Reaction with two equivalents of such reagents would transform both formyl groups into secondary alcohols.

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.com NaBH₄ is a mild reagent that would selectively reduce the aldehydes to primary alcohols, likely without affecting the less reactive ketone. youtube.com LiAlH₄ is a much stronger reducing agent and would reduce all three carbonyl groups. masterorganicchemistry.com

Cyanide Addition: The addition of a cyanide ion (from sources like HCN or NaCN) to the aldehydes would form cyanohydrins. masterorganicchemistry.comwjec.co.uk This reaction adds a new carbon atom and creates a hydroxyl group, providing a versatile intermediate for further synthesis.

Table 1: Expected Nucleophilic Addition Reactions at Aldehyde Groups

| Reagent Type | Specific Reagent(s) | Expected Product at Formyl Group | Reference |

|---|---|---|---|

| Organometallic | Grignard (R-MgX), Organolithium (R-Li) | Secondary Alcohol | masterorganicchemistry.com, youtube.com |

| Hydride (Reduction) | Sodium Borohydride (NaBH₄) | Primary Alcohol | masterorganicchemistry.com, wjec.co.uk |

| Cyanide | Hydrogen Cyanide (HCN), Sodium Cyanide (NaCN) | Cyanohydrin | masterorganicchemistry.com, wjec.co.uk |

Condensation Reactions with Mono- and Bifunctional Nucleophiles

Condensation reactions involve the joining of two molecules with the loss of a small molecule, typically water. libretexts.orgchemguide.co.uk The aldehyde groups of 1-(2,4-Diformylphenyl)propan-2-one are prime sites for such reactions.

Reaction with Hydrazine Derivatives: Reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP or Brady's reagent) react with aldehydes to form brightly colored 2,4-dinitrophenylhydrazone precipitates. wjec.co.uklibretexts.orgchemguide.co.uk This reaction serves as a qualitative test for carbonyl groups.

Imine Formation: Primary amines (R-NH₂) react with aldehydes to form imines (Schiff bases), which involves a nucleophilic addition followed by dehydration.

Wittig Reaction: Aldehydes react with phosphorus ylides (Wittig reagents) to convert the carbonyl group into a carbon-carbon double bond (an alkene), offering a powerful method for C=C bond formation.

Aldol (B89426) Condensation: The aldehyde groups can react with enolates. This could be an intramolecular reaction, where the enolate of the ketone part attacks one of the formyl groups, or an intermolecular reaction with another enolizable carbonyl compound.

Reactivity of Ketone Functionality

While the ketone carbonyl is less electrophilic than the aldehyde carbonyls, its primary reactivity stems from the acidity of the protons on the adjacent carbon atoms (alpha-carbons).

Nucleophilic Addition Reactions and Enolate Chemistry

Direct nucleophilic addition to the ketone is less favorable than at the aldehyde sites. However, the presence of alpha-protons on both sides of the ketone carbonyl (the methylene (B1212753) -CH₂- group and the methyl -CH₃ group) allows for the formation of enolates. An enolate is a potent nucleophile formed by the deprotonation of an alpha-carbon. masterorganicchemistry.com

The choice of base and reaction conditions can selectively generate one of two possible enolates:

Kinetic Enolate: Formed by removing the more accessible, less-hindered proton (from the methyl group). This is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. youtube.comyoutube.com

Thermodynamic Enolate: Formed by removing the proton that leads to the more substituted, and thus more stable, double bond (from the methylene group). This is favored by using a smaller, strong base (like NaH or NaOEt) at higher temperatures, allowing equilibrium to be established.

Alpha-Carbon Functionalization and Transformations

Once formed, the enolate can react with various electrophiles, leading to functionalization at the alpha-position.

Alkylation: The enolate can act as a nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide). youtube.com This results in the formation of a new carbon-carbon bond at the alpha-carbon. By choosing conditions to form either the kinetic or thermodynamic enolate, one can control the position of alkylation.

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the ketone can undergo alpha-halogenation via an enolate intermediate.

Aldol Addition/Condensation: The ketone enolate can attack an external aldehyde or ketone (a crossed aldol reaction) or one of the internal formyl groups (an intramolecular aldol reaction) to form a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.

Table 3: Enolate Formation and Subsequent Alpha-Functionalization of the Ketone

| Reaction Type | Conditions/Reagents | Intermediate | Potential Product | Reference |

|---|---|---|---|---|

| Kinetic Enolate Formation | LDA, low temperature (-78 °C) | Less substituted enolate (at CH₃) | - | youtube.com, youtube.com |

| Thermodynamic Enolate Formation | NaH or NaOEt, room temp. | More substituted enolate (at CH₂) | - | youtube.com |

| Alpha-Alkylation | 1. LDA; 2. Alkyl Halide (e.g., CH₃I) | Kinetic Enolate | α-alkylated ketone | youtube.com |

| Intramolecular Aldol Addition | Base (e.g., NaOH) | Enolate | Cyclic β-hydroxy ketone | - |

Intramolecular Cyclization and Annulation Strategies

The proximate positioning of the ketone and two aldehyde groups in 1-(2,4-diformylphenyl)propan-2-one facilitates intramolecular cyclization and annulation, leading to the formation of complex fused and bridged heterocyclic systems. These transformations are of significant interest in synthetic organic chemistry for the construction of novel molecular architectures.

The intrinsic reactivity of 1-(2,4-diformylphenyl)propan-2-one allows for the synthesis of various heterocyclic structures through intramolecular aldol-type condensations. The enolizable ketone can react with either of the aldehyde groups, leading to the formation of five- or seven-membered rings. Subsequent reactions can then engage the second aldehyde group, resulting in more complex polycyclic systems.

For instance, under basic conditions, the enolate of the propan-2-one moiety can attack one of the formyl groups, leading to a cyclization that, after dehydration, can yield a fused ring system. The specific product formed will depend on which aldehyde group participates in the initial reaction and the subsequent reaction pathways.

Illustrative Intramolecular Cyclization Reactions:

| Reactant | Conditions | Major Product | Theoretical Yield (%) |

| 1-(2,4-Diformylphenyl)propan-2-one | Base (e.g., NaOH), Heat | Fused bicyclic enone | 75 |

| 1-(2,4-Diformylphenyl)propan-2-one | Acid (e.g., H2SO4), Heat | Bridged ether derivative | 60 |

This table presents hypothetical data for illustrative purposes, as specific experimental data for 1-(2,4-diformylphenyl)propan-2-one is not currently available in the cited literature.

A key area of investigation for a molecule like 1-(2,4-diformylphenyl)propan-2-one would be the selective control of ring closure pathways. The two aldehyde groups are electronically and sterically distinct, which can be exploited to favor the formation of a specific regioisomer. The aldehyde at the 2-position is ortho to the propan-2-one substituent, while the aldehyde at the 4-position is para. This difference in positioning can influence the transition state energies of the cyclization reactions.

Theoretical studies and model reactions with similar substrates, such as o-phthalaldehyde, suggest that the reaction kinetics and the final product can be influenced by factors like the choice of catalyst (acid or base), solvent polarity, and reaction temperature. nih.gov For example, the use of a bulky base might favor reaction at the less sterically hindered 4-formyl group, while chelation control with a Lewis acid could promote reaction at the 2-formyl group. The intramolecular Cannizzaro reaction is another potential pathway for dialdehydes, which could compete with cyclization depending on the reaction conditions. vaia.com

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a cornerstone of modern synthetic efficiency. nih.govnih.gov The presence of multiple reactive sites makes 1-(2,4-diformylphenyl)propan-2-one an excellent substrate for designing novel MCRs.

The aldehyde and ketone functionalities can readily participate in a variety of well-known MCRs, such as the Hantzsch pyridine (B92270) synthesis, the Biginelli reaction, or the Ugi reaction, leading to the rapid assembly of complex and diverse molecular scaffolds. For example, a reaction involving 1-(2,4-diformylphenyl)propan-2-one, a β-ketoester, and a source of ammonia (B1221849) could potentially lead to a highly substituted dihydropyridine (B1217469) derivative, with the diformylphenyl moiety providing further handles for diversification.

The reactivity of o-phthalaldehydes with amines and other nucleophiles is well-documented and often leads to the formation of isoindole derivatives. acs.org This suggests that MCRs involving 1-(2,4-diformylphenyl)propan-2-one and various amines could proceed via initial isoindole formation, followed by reaction at the ketone or the second aldehyde.

Hypothetical Multi-Component Reaction:

| Reactants | Reaction Type | Potential Product Class |

| 1-(2,4-Diformylphenyl)propan-2-one, Ethyl Acetoacetate, Ammonia | Hantzsch-type reaction | Dihydropyridine fused to a benzannulated system |

| 1-(2,4-Diformylphenyl)propan-2-one, Urea, Ethyl Acetoacetate | Biginelli-type reaction | Dihydropyrimidinone with a diformylphenyl substituent |

| 1-(2,4-Diformylphenyl)propan-2-one, Aniline, Cyclohexyl isocyanide | Ugi-type reaction | α-Acylamino amide with pendant aldehyde groups |

This table presents hypothetical examples of MCRs involving 1-(2,4-diformylphenyl)propan-2-one to illustrate its potential synthetic utility, as specific experimental data is not available in the cited literature.

The development of such MCRs would be highly valuable for generating libraries of complex molecules for biological screening and materials science applications.

Applications in Advanced Organic Synthesis and Supramolecular Chemistry

Utilization as a Versatile Synthetic Building Block for Complex Architectures

The presence of two distinct aldehyde functionalities on the phenyl ring makes 1-(2,4-diformylphenyl)propan-2-one an exceptional building block for creating complex molecular architectures. The aldehydes can undergo a wide range of chemical transformations, most notably Schiff base condensation reactions with primary amines. This allows for the programmed assembly of elaborate structures by reacting the diformyl precursor with monoamines, diamines, or polyamines.

For instance, analogous dialdehydes like 2,6-diformyl-4-methylphenol are routinely used in 1:2 condensation reactions with amine-containing molecules to form multi-component Schiff base compounds. nih.gov This principle allows for the synthesis of molecules with extended conjugation and multiple coordination sites. The reactivity of 1-(2,4-diformylphenyl)propan-2-one can be selectively controlled, enabling stepwise reactions to build unsymmetrical architectures or one-pot reactions with diamines to form larger, symmetrical systems. The central propanone group can either remain as a spectator or be engaged in subsequent reactions, further increasing the structural diversity attainable from this single precursor.

Precursor for Bioactive Compound Analogs and Diverse Synthetic Targets

Schiff base compounds and their metal complexes are widely recognized for their broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. scirp.orgdergipark.org.tr While direct biological testing of derivatives from 1-(2,4-diformylphenyl)propan-2-one is not extensively documented, its role as a precursor for creating analogs of known bioactive compounds is significant. By reacting this dialdehyde (B1249045) with various biologically relevant amines, a diverse library of potential therapeutic agents can be synthesized.

Research on structurally similar precursors demonstrates this potential. For example, Schiff bases derived from the condensation of 2,6-diformyl-4-methylphenol with 5-aminouracil (B160950) have been synthesized and complexed with various transition metals. nih.gov These complexes were found to act as inhibitors for several aminopeptidases, enzymes that regulate biologically active peptides. nih.gov In other studies, Schiff base hybrids incorporating 1,2,4-triazole (B32235) and pyridine (B92270) moieties have shown promise as antibacterial agents by inhibiting dihydrofolate reductase (DHFR). nih.gov Furthermore, organotin(IV) complexes of Schiff bases have been investigated for their anticancer potential, demonstrating concentration-dependent cytotoxicity and an ability to inhibit cancer cell migration. rsc.org These findings underscore the potential of using 1-(2,4-diformylphenyl)propan-2-one to generate novel Schiff base derivatives with significant therapeutic promise.

Table 1: Examples of Bioactive Analogs Derived from Functionally Similar Aldehydes

| Precursor Compound | Reactant | Resulting Compound Class | Observed Biological Activity |

|---|---|---|---|

| 2,6-Diformyl-4-methylphenol | 5-Aminouracil | Schiff Base Metal Complexes (Co, Ni, Cu, Zn, etc.) | Inhibition of neutral, basic, and glutamyl aminopeptidases. nih.gov |

| Substituted Aromatic Aldehydes | 4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzenamine | Schiff Base Hybrids of 1,2,4-Triazole-Pyridine | Antibacterial; Dihydrofolate reductase (DHFR) inhibitors. nih.gov |

Role in the Construction of Macrocyclic Structures and Molecular Cages

Supramolecular chemistry heavily relies on building blocks capable of forming pre-organized, hollow structures like macrocycles and molecular cages. nih.gov The defined geometry and dual reactivity of 1-(2,4-diformylphenyl)propan-2-one make it an ideal candidate for constructing such assemblies through cyclocondensation reactions. When reacted with diamines or dihydrazides, the two formyl groups can form imine or hydrazone linkages, respectively, leading to the formation of large cyclic structures.

The typical strategy involves a [2+2] or [3+3] condensation, where two or three molecules of the dialdehyde react with two or three molecules of a linear difunctional linker. This approach is fundamental to the synthesis of many macrocyclic compounds and cages. nih.govresearchgate.net For example, research into the formation of a Pd₂L₄ hydrazone molecular cage highlights a pathway where ligand 'L' (a dihydrazone) self-assembles with palladium ions. nih.govmdpi.com Such ligands can be readily prepared from diformyl precursors. The synthesis can proceed through various pathways, including the pre-formation of the organic ligand followed by metal coordination, or a one-pot reaction involving all components, yielding the final cage structure in high yields (73-79%). mdpi.com This methodology is directly applicable to 1-(2,4-diformylphenyl)propan-2-one, allowing its use in creating novel metal-organic cages or purely organic cages for applications in host-guest chemistry, sensing, and catalysis. researchgate.netmdpi.com

Table 2: Synthetic Strategies for Macrocycles and Cages Using Analogous Precursors

| Precursor Type | Linker Type | Resulting Structure | Synthetic Approach |

|---|---|---|---|

| Diformyl or Dihydrazide Building Blocks | Palladium(II) Ions | Pd₂L₄ Hydrazone Molecular Cage | Self-assembly of pre-formed ligands with metal ions or one-pot synthesis of all components. nih.govmdpi.com |

| D₃h-Symmetric Organic Cage | Diamines (e.g., p-phenylenediamine) | Cage-Based Covalent Organic Framework (COF) | Acid-catalyzed Schiff base condensation to form extended porous networks. researchgate.net |

Design and Synthesis of Novel Ligands for Coordination Chemistry and Catalysis

The creation of ligands with specific steric and electronic properties is central to the advancement of coordination chemistry and catalysis. nih.govnih.gov 1-(2,4-diformylphenyl)propan-2-one serves as an excellent platform for designing novel polydentate ligands. The condensation of its two aldehyde groups with a variety of primary amines—ranging from simple alkylamines to complex functionalized anilines or heterocyclic amines—yields a vast array of Schiff base (or azomethine) ligands. nih.gov

These ligands typically possess at least two nitrogen donor atoms from the newly formed imine bonds. The central ketone's oxygen atom can also participate in metal coordination, potentially rendering the ligand tridentate or providing a bridging site between metal centers. This multi-dentate character allows for the formation of stable complexes with a wide variety of transition metals, lanthanides, and actinides. nih.govmdpi.com

The coordination environment around the metal can be fine-tuned by selecting the appropriate amine precursor, thereby controlling the catalytic activity, magnetic properties, or luminescence of the resulting metal complex. For instance, phenanthroline-based macrocyclic ligands have been employed in catalytic systems for reactions like azide-alkyne cycloadditions. mdpi.com The versatility of Schiff base ligands derived from dialdehydes allows for their use in constructing one-dimensional or two-dimensional coordination polymers, where the ligand bridges multiple metal centers to create extended networks with unique material properties. scirp.org

Table 3: Ligands and Coordination Complexes from Analogous Precursors

| Precursor | Reactant(s) | Ligand Type | Coordinated Metals / Applications |

|---|---|---|---|

| 2,6-Diformyl-4-methylphenol | 5-Aminouracil | Tridentate Schiff Base | Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Au(III), Hg(II) for biological studies. nih.gov |

| 1,10-Phenanthroline-2,9-dialdehyde | Sulfur-containing amines | Schiff Base with N and S donors | Formation of stable complexes with various metal ions for physicochemical and chemotherapeutic studies. scirp.org |

Theoretical and Computational Investigations of 1 2,4 Diformylphenyl Propan 2 One

Electronic Structure, Reactivity, and Aromaticity Calculations

No studies detailing the electronic structure, such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, or charge distribution for 1-(2,4-diformylphenyl)propan-2-one have been found. Similarly, there is no available research on its calculated reactivity descriptors or aromaticity indices.

Conformational Analysis and Tautomerism Studies via Quantum Chemical Methods

There is no published literature on the conformational analysis of 1-(2,4-diformylphenyl)propan-2-one, which would involve identifying stable conformers and the energy barriers between them. Furthermore, while the structure suggests the possibility of keto-enol tautomerism, no quantum chemical studies have been performed to investigate the relative stabilities of potential tautomers.

Computational Elucidation of Reaction Mechanisms and Transition States

No computational studies have been located that elucidate potential reaction mechanisms involving 1-(2,4-diformylphenyl)propan-2-one. This includes the investigation of transition states for its formation, decomposition, or its participation in other chemical reactions.

Prediction of Spectroscopic Signatures for Structural Elucidation of Intermediates

There are no available theoretical predictions of spectroscopic signatures (e.g., NMR, IR, UV-Vis) for 1-(2,4-diformylphenyl)propan-2-one or any of its potential reaction intermediates. Such data is crucial for experimental identification and structural elucidation.

Based on the current body of scientific literature accessible through comprehensive searches, 1-(2,4-diformylphenyl)propan-2-one appears to be a compound that has not yet been the subject of theoretical and computational investigation. As a result, it is not possible to provide a detailed and scientifically accurate article on this specific molecule as requested. Further research would be required to generate the experimental or computational data needed to address the topics outlined.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

In Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates (e.g., NMR, IR, UV-Vis)

The dynamic nature of chemical reactions involving 1-(2,4-diformylphenyl)propan-2-one, such as its synthesis or subsequent transformations of its formyl and keto groups, can be effectively studied using in situ spectroscopic techniques. These methods allow for real-time monitoring of reactant consumption, product formation, and the detection of fleeting intermediates without the need for sample extraction, thus preserving the integrity of the reaction system. researchgate.netsaschirality.orgasahilab.co.jpresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is a powerful tool for tracking reactions in the solution phase. nih.govyoutube.com For the synthesis of 1-(2,4-diformylphenyl)propan-2-one, likely through a C-C bond-forming reaction, ¹H and ¹³C NMR could monitor the disappearance of starting material signals and the appearance of product signals. For instance, the characteristic aldehyde protons would have distinct chemical shifts, allowing for clear kinetic profiling. asahilab.co.jp Photo-NMR techniques could also be employed if the synthesis is light-induced. youtube.com

Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an attenuated total reflection (ATR) probe, is invaluable for monitoring changes in functional groups. researchgate.netlibretexts.orgpressbooks.pub The carbonyl (C=O) stretching frequencies of the aldehyde and ketone groups in 1-(2,4-diformylphenyl)propan-2-one would be distinct and sensitive to their chemical environment. libretexts.orgpressbooks.pub For example, during a selective reduction of one formyl group, a decrease in the intensity of the corresponding aldehyde C=O band would be observed, while the ketone and other formyl bands remain.

UV-Vis Spectroscopy: The aromatic nature and carbonyl groups of 1-(2,4-diformylphenyl)propan-2-one suggest that it will have a distinct UV-Vis absorption spectrum. researchgate.net This can be exploited for kinetic analysis, particularly for reactions involving changes in conjugation or the formation of colored intermediates. By monitoring the change in absorbance at a specific wavelength, reaction rates can be determined.

A hypothetical kinetic study for the synthesis of 1-(2,4-diformylphenyl)propan-2-one could yield the following data:

| Time (minutes) | Reactant A Concentration (M) | Product Concentration (M) | Intermediate B Concentration (M) |

| 0 | 1.00 | 0.00 | 0.00 |

| 10 | 0.75 | 0.20 | 0.05 |

| 20 | 0.55 | 0.38 | 0.07 |

| 30 | 0.40 | 0.52 | 0.08 |

| 60 | 0.15 | 0.75 | 0.10 |

| 120 | 0.02 | 0.93 | 0.05 |

High-Resolution Mass Spectrometry for Product and Intermediate Identification

High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of 1-(2,4-diformylphenyl)propan-2-one and any reaction intermediates or byproducts by providing highly accurate mass measurements. nih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap are ideal. miamioh.edu

The expected exact mass of 1-(2,4-diformylphenyl)propan-2-one (C₁₁H₁₀O₃) would be calculated and compared to the experimentally determined value, with deviations in the parts-per-million (ppm) range confirming the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, providing further structural confirmation. nih.govlibretexts.orgmdpi.comyoutube.comyoutube.com For 1-(2,4-diformylphenyl)propan-2-one, key fragmentations would likely include:

Loss of a methyl radical (•CH₃) from the propanone side chain.

Loss of a formyl radical (•CHO).

Cleavage of the bond between the aromatic ring and the propanone moiety.

A hypothetical HRMS fragmentation table for the protonated molecule [M+H]⁺ is presented below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Fragment |

| 191.0652 | 176.0417 | CH₃ |

| 191.0652 | 162.0598 | CHO |

| 191.0652 | 147.0366 | C₂H₄O |

| 191.0652 | 133.0209 | C₃H₆O |

| 191.0652 | 91.0542 | C₅H₆O₂ |

X-ray Crystallography of Derivatives and Co-crystals for Structural Confirmation

While obtaining suitable single crystals of 1-(2,4-diformylphenyl)propan-2-one itself might be challenging, the preparation of crystalline derivatives or co-crystals offers a definitive method for structural elucidation via X-ray diffraction. rasayanjournal.co.inscience.govaps.orgresearchgate.net

Co-crystals: Co-crystallization with other molecules that can form strong intermolecular interactions, such as hydrogen bonds with the carbonyl groups, could also facilitate the growth of high-quality crystals suitable for X-ray analysis.

A hypothetical set of crystallographic data for a derivative is shown in the table below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1337.5 |

| Z | 4 |

| R-factor | 0.045 |

Chiroptical Spectroscopy of Enantiomerically Enriched Derivatives

The propan-2-one side chain of 1-(2,4-diformylphenyl)propan-2-one is achiral. However, stereogenic centers can be introduced through asymmetric synthesis or derivatization, for instance, by the stereoselective reduction of the ketone or one of the aldehydes. The resulting enantiomerically enriched or pure chiral derivatives can be studied using chiroptical techniques like circular dichroism (CD) and optical rotatory dispersion (ORD). saschirality.orgresearchgate.netacs.orgaip.orgtaylorfrancis.comscispace.comresearchgate.net

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra, particularly the Cotton effect observed in the vicinity of the chromophores' absorption bands, are highly sensitive to the absolute configuration of the stereogenic centers. researchgate.nettaylorfrancis.com

For a chiral alcohol derivative of 1-(2,4-diformylphenyl)propan-2-one, the CD spectrum would be expected to show characteristic bands corresponding to the electronic transitions of the aromatic and carbonyl chromophores. The sign and intensity of these bands would be indicative of the stereochemistry.

A hypothetical CD spectrum for an enantiopure derivative might exhibit the following features:

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

| 320 | +5000 |

| 280 | -2500 |

| 245 | +8000 |

By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the chiral derivative could be confidently assigned. aip.org

Synthesis and Reactivity of Structural Analogs and Derivatives of 1 2,4 Diformylphenyl Propan 2 One

Systematic Modification of Aldehyde Moieties and their Impact on Reactivity

The presence of two distinct aldehyde groups on the aromatic ring of 1-(2,4-diformylphenyl)propan-2-one invites exploration into their selective modification. The aldehyde at the 4-position (para) is sterically more accessible than the one at the 2-position (ortho), which is flanked by the propan-2-one substituent. This difference in steric hindrance, coupled with potential electronic effects, can be exploited to achieve regioselective reactions.

For instance, selective mono-oxidation to the corresponding carboxylic acid could likely be achieved under carefully controlled conditions, with the less hindered para-aldehyde reacting preferentially. Similarly, reduction to a primary alcohol or conversion to an imine via condensation with a primary amine would be expected to occur faster at the 4-position. The relative reactivity can be tuned by the choice of reagents and reaction conditions. For example, the use of bulky reducing agents would further enhance the selectivity for the para-aldehyde.

The electronic nature of the propan-2-one group, being electron-withdrawing, deactivates the aromatic ring towards electrophilic attack but activates the carbonyl carbons of the aldehydes towards nucleophilic addition. nih.gov The ortho-aldehyde is likely to be more deactivated due to the proximity of the ketone.

Table 1: Predicted Selectivity in Reactions of Aldehyde Moieties in a 1-(2,4-Diformylphenyl)propan-2-one Analog

| Reaction Type | Reagent | Predicted Major Product | Predicted Minor Product | Rationale for Selectivity |

| Mono-oxidation | Ag₂O, NaOH | 4-Formyl-2-(propan-2-onyl)benzoic acid | 2-Formyl-4-(propan-2-onyl)benzoic acid | Steric hindrance at the ortho position favors reaction at the para-aldehyde. |

| Mono-reduction | NaBH₄ (1 equiv.) | 1-(4-(Hydroxymethyl)-2-formylphenyl)propan-2-one | 1-(2-(Hydroxymethyl)-4-formylphenyl)propan-2-one | The para-aldehyde is more accessible to the hydride reagent. |

| Mono-Wittig Reaction | Ph₃P=CHCO₂Et | Ethyl 3-(4-formyl-2-(propan-2-onyl)phenyl)acrylate | Ethyl 3-(2-formyl-4-(propan-2-onyl)phenyl)acrylate | The less hindered para-aldehyde reacts more readily with the Wittig reagent. |

| Mono-imine Formation | Aniline (1 equiv.) | 1-(4-Formyl-2-((phenylimino)methyl)phenyl)propan-2-one | 1-(2-Formyl-4-((phenylimino)methyl)phenyl)propan-2-one | The formation of the imine is faster at the sterically unencumbered para position. |

This table presents predicted outcomes based on established principles of chemical reactivity.

Exploration of Ketone Functionality Variants and Stereoelectronic Effects

The ketone functionality of the propan-2-one side chain is another key site for chemical modification. Variations in the structure of this ketone can significantly influence the stereoelectronic properties of the molecule. For example, increasing the steric bulk of the alkyl group (e.g., replacing the methyl with an ethyl or isopropyl group) would be expected to decrease the rate of nucleophilic addition to the ketone's carbonyl group due to increased steric hindrance. beilstein-journals.org

Stereoelectronic effects, which describe the influence of orbital overlap on the stability and reactivity of a molecule, are also critical. researchgate.net The conformation of the propan-2-one side chain relative to the aromatic ring will affect the overlap of the carbonyl π-system with the aromatic π-system, thereby influencing its reactivity.

The reduction of the ketone to a secondary alcohol introduces a new chiral center, and the stereochemical outcome of this reduction is governed by stereoelectronic effects. For example, in the reduction of related aryl alkyl ketones, the stereospecificity of the reaction can be very high, often favoring the formation of one enantiomer. mdpi.com

Table 2: Influence of Ketone Structure on Reactivity in Analogs of 1-(2,4-Diformylphenyl)propan-2-one

| Ketone Variant | Relative Rate of Nucleophilic Addition | Stereochemical Outcome of Reduction (Predicted) | Rationale |

| 1-(2,4-Diformylphenyl)propan-2-one | 1.0 | Racemic (without chiral catalyst) | Baseline reactivity. |

| 1-(2,4-Diformylphenyl)butan-2-one | 0.8 | Racemic (without chiral catalyst) | Increased steric hindrance from the ethyl group slows the reaction. |

| 1-(2,4-Diformylphenyl)-3-methylbutan-2-one | 0.4 | Racemic (without chiral catalyst) | Significant steric hindrance from the isopropyl group greatly reduces the reaction rate. |

| 2-(2,4-Diformylphenyl)-1-phenylethan-1-one | 1.2 | Racemic (without chiral catalyst) | The phenyl group can influence the electronics of the carbonyl, potentially increasing its electrophilicity. |

This table presents hypothetical relative rates to illustrate the principles of steric and electronic effects.

Influence of Aromatic Substitution Patterns on Chemical Behavior and Selectivity

The introduction of additional substituents onto the aromatic ring of 1-(2,4-diformylphenyl)propan-2-one analogs would have a profound impact on their chemical behavior and selectivity. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—alters the electron density of the aromatic ring and the reactivity of the attached carbonyl functionalities. nih.gov

An EDG, such as a methoxy (B1213986) or an amino group, would increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. google.com Conversely, an EWG, like a nitro or a cyano group, would decrease the ring's electron density, making it less reactive towards electrophiles but more susceptible to nucleophilic aromatic substitution. mdpi.com

The position of the new substituent would also be crucial. For instance, a substituent at the 5-position would electronically influence both aldehyde groups and the ketone. An EDG at this position would be expected to decrease the electrophilicity of all three carbonyl groups, while an EWG would increase it.

Table 3: Predicted Effects of Aromatic Substituents on the Reactivity of 1-(2,4-Diformylphenyl)propan-2-one Analogs

| Substituent at 5-position | Nature of Substituent | Effect on Aldehyde Reactivity (Nucleophilic Addition) | Effect on Ketone Reactivity (Nucleophilic Addition) | Effect on Aromatic Ring (Electrophilic Substitution) |

| -H (unsubstituted) | Neutral | Baseline | Baseline | Baseline |

| -OCH₃ | Electron-Donating | Decrease | Decrease | Activation |

| -NO₂ | Electron-Withdrawing | Increase | Increase | Deactivation |

| -Cl | Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Slight Increase | Slight Increase | Deactivation |

This table provides a qualitative prediction of reactivity trends based on the electronic properties of substituents.

Stereochemical Investigations and Enantioselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of 1-(2,4-diformylphenyl)propan-2-one is a key area of interest, particularly the creation of molecules with a stereogenic center at the carbon of the newly formed secondary alcohol from the reduction of the ketone. Enantioselective synthesis aims to produce a single enantiomer of a chiral product, which is often crucial for biological applications. researchgate.net

A variety of methods have been developed for the enantioselective reduction of prochiral ketones. researchgate.net These often involve the use of a chiral catalyst, which can be a small organic molecule (organocatalysis) or a transition metal complex with a chiral ligand. For example, catalysts based on ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands have shown high efficiency and enantioselectivity in the hydrogenation of aromatic ketones. rsc.org Similarly, the addition of organometallic reagents (e.g., Grignard or organozinc reagents) to the ketone can be rendered enantioselective through the use of chiral catalysts. nih.gov

The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee). For instance, in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, a related diketone, platinum catalysts modified with cinchonidine (B190817) have been shown to produce chiral hydroxy ketones with significant enantiomeric excess. rsc.org

Table 4: Examples of Enantioselective Reactions on Phenylpropanone Analogs

| Substrate | Reaction | Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |

| 1-Phenylpropanol | Reaction of benzaldehyde (B42025) with diethylzinc | Polymer-supported camphor (B46023) derivative | >94% | nih.gov |

| (R)-1-Hydroxy-1-phenylpropanone | Hydrogenation of 1-phenyl-1,2-propanedione | Cinchonidine-modified Platinum | 64% | rsc.org |

| Chiral aza-flavanones | Intramolecular Stetter reaction of sulphoamido benzaldehydes | N-heterocyclic carbene | up to 99% | |

| Dispiro[benzothiophenone-indandione-pyrrolidine]s | [3+2] Cycloaddition | Chiral thiourea (B124793) derivative | up to 93% | researchgate.net |

This table presents data from the literature on analogous systems to illustrate the potential for enantioselective synthesis.

Extensive Research Reveals No Documented Catalytic Applications for 1-(2,4-Diformylphenyl)propan-2-one

Following a comprehensive review of scientific literature, chemical databases, and academic journals, no specific research or documentation has been found regarding the catalytic applications of the chemical compound 1-(2,4-Diformylphenyl)propan-2-one. Despite a thorough search for data pertaining to its use as a substrate in metal-catalyzed reactions, its potential in organocatalysis, the development of ligands from its derivatives, or its involvement in enantioselective transformations, the scientific record appears to be void of any such studies.

This lack of available information prevents the creation of a detailed article on the catalytic applications of 1-(2,4-Diformylphenyl)propan-2-one as per the requested outline. The inquiry into its evaluation as a substrate in metal-catalyzed organic reactions, investigation of potential organocatalytic applications, ligand development, and role in enantioselective transformations yielded no specific findings.

It is possible that 1-(2,4-Diformylphenyl)propan-2-one is a novel compound that has not yet been synthesized or that its catalytic properties have not been the subject of published research. The fields of organic chemistry and materials science are vast and constantly evolving, with innumerable compounds yet to be explored for their catalytic potential.

Therefore, at present, no data tables, detailed research findings, or discussions on the catalytic applications of 1-(2,4-Diformylphenyl)propan-2-one can be provided. The scientific community has not yet published any work that would allow for a substantive analysis within the framework of the requested topics.

Q & A

Q. Advanced

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). For example, formyl groups lower the LUMO energy, enhancing electrophilicity .

- Comparison with Experiment : UV-Vis spectra (λmax) and redox potentials (cyclic voltammetry) validate computational predictions. Discrepancies in dipole moments or charge distribution may arise from solvent effects or crystal packing .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of structurally similar arylpropanones?

Advanced

Contradictions in data (e.g., boiling points in vs. 3) arise from:

- Substituent Effects : Methoxy vs. formyl groups alter polarity and intermolecular forces (e.g., hydrogen bonding) .

- Methodological Variability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (e.g., heating rate 10°C/min) improve reproducibility.

- Solubility Studies : Hansen solubility parameters (HSPs) and COSMO-RS simulations can rationalize solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.